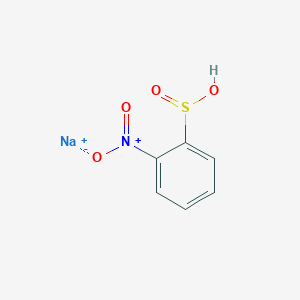
2-Nitrobenzenesulfinic acid sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzenesulfinic acid sodium: is an organosulfur compound with the molecular formula C6H4NO4SNa. It is a derivative of benzenesulfonic acid, where a nitro group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Sulfonation of Nitrobenzene: One common method involves the sulfonation of nitrobenzene using sulfur trioxide (SO3) as the sulfonating agent.
Hydrolysis of Methyl m-nitrobenzoate: Another method involves the hydrolysis of methyl m-nitrobenzoate in the presence of sodium hydroxide, followed by acidification with hydrochloric acid to obtain the desired product.
Industrial Production Methods: Industrial production often utilizes continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of microreactors has been shown to improve process safety and reduce reaction time compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Nitrobenzenesulfinic acid sodium can undergo oxidation reactions to form various sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Functionalized benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: 2-Nitrobenzenesulfinic acid sodium is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of sulfonic acid derivatives on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry:
Dye Manufacturing: this compound is used in the production of dyes and pigments.
Photocatalysis: It is employed in the development of photocatalysts for environmental and energy-related applications.
Mécanisme D'action
The mechanism of action of sodium;2-nitrobenzenesulfinic acid involves its interaction with molecular targets and pathways in chemical reactions. The nitro group and sulfonic acid moiety play crucial roles in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various organic transformations.
Comparaison Avec Des Composés Similaires
Benzenesulfonic Acid: Similar in structure but lacks the nitro group, making it less reactive in certain reactions.
p-Toluenesulfonic Acid: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
Sulfanilic Acid: Contains an amino group instead of a nitro group, used in different industrial applications.
Uniqueness: 2-Nitrobenzenesulfinic acid sodium is unique due to the presence of both the nitro and sulfonic acid groups, which confer distinct reactivity and versatility in various chemical and industrial processes.
Propriétés
IUPAC Name |
sodium;2-nitrobenzenesulfinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S.Na/c8-7(9)5-3-1-2-4-6(5)12(10)11;/h1-4H,(H,10,11);/q;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBODXKXKCBAAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NNaO4S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














